![molecular formula C21H18N6O2 B14139735 N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1170524-98-7](/img/structure/B14139735.png)
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyridine, triazole, and pyridazine rings, making it a versatile scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the formation of the triazole and pyridazine rings. One common method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . This is followed by the coupling of the resulting intermediate with a phenyl-tetrahydrofuran-2-carboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NCS to form different derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NCS can yield triazolopyridine derivatives, while reduction with sodium borohydride can produce reduced forms of the compound .
科学的研究の応用
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as mitogen-activated protein (MAP) kinases . By binding to these enzymes, it can modulate various cellular processes, including cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazole-pyridine structure and have been studied for their biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also feature a triazole ring and have shown potential as antibacterial and antifungal agents.
Uniqueness
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide is unique due to its combination of pyridine, triazole, and pyridazine rings, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and its wide range of scientific research applications further distinguish it from similar compounds.
特性
CAS番号 |
1170524-98-7 |
|---|---|
分子式 |
C21H18N6O2 |
分子量 |
386.4 g/mol |
IUPAC名 |
N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C21H18N6O2/c28-21(18-5-2-12-29-18)23-16-4-1-3-15(13-16)17-6-7-19-24-25-20(27(19)26-17)14-8-10-22-11-9-14/h1,3-4,6-11,13,18H,2,5,12H2,(H,23,28) |
InChIキー |
DIWZAMPUXSPNSO-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
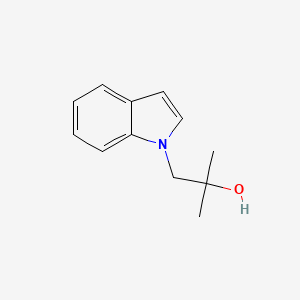
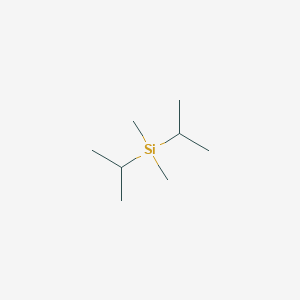
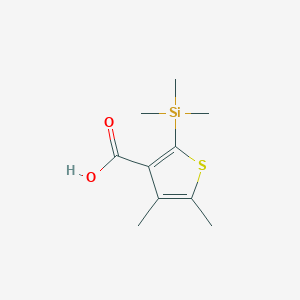

![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
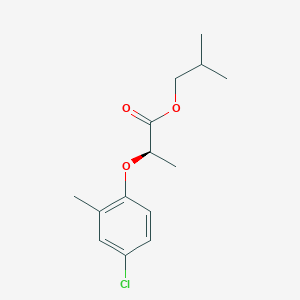
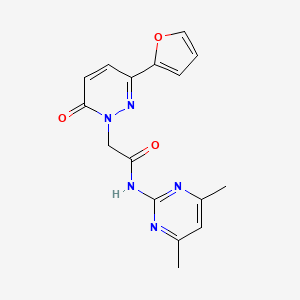
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
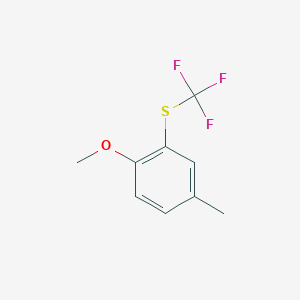
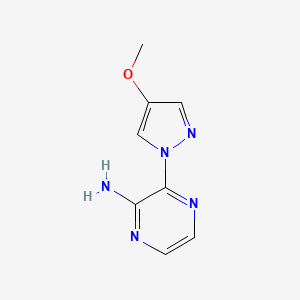
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
